C18-PEG4-Azide: A Comprehensive Technical Guide for Researchers
C18-PEG4-Azide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of C18-PEG4-Azide, a versatile heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics and provides established experimental protocols for its use in bioconjugation and nanoparticle formulation.
Core Chemical Properties and Specifications
C18-PEG4-Azide is an amphiphilic molecule consisting of a hydrophobic 18-carbon alkyl (C18) chain, a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, and a terminal azide (-N₃) functional group.[1][2][3] This unique structure allows for its application in a variety of biological and chemical systems, including the formation of micelles and functionalized liposomes for drug delivery.[4] The azide group provides a reactive handle for "click chemistry," enabling the covalent attachment of the molecule to alkyne- or cyclooctyne-containing molecules with high specificity and efficiency.[1]
The following tables summarize the key chemical and physical properties of C18-PEG4-Azide.
| Property | Specification |
| Molecular Formula | C₂₆H₅₃N₃O₄ |
| Molecular Weight | 471.72 g/mol |
| CAS Number | 1807539-11-2 |
| Appearance | Solid or viscous liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform) and has amphiphilic properties in aqueous solutions. |
| Storage | Recommended storage at -20°C. |
Table 1: Chemical and Physical Properties of C18-PEG4-Azide.
| Functional Group | Description |
| C18 Alkyl Chain | A long, saturated hydrocarbon chain that imparts hydrophobicity to the molecule. This moiety is crucial for insertion into lipid bilayers of liposomes or the core of micelles. |
| PEG4 Spacer | A short, hydrophilic polyethylene glycol linker that enhances water solubility and provides a flexible spacer between the hydrophobic anchor and the reactive azide group. The PEG spacer can also reduce non-specific binding of proteins. |
| Azide Group (-N₃) | A highly reactive functional group that is a key component in "click chemistry" reactions. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO without a catalyst (SPAAC) to form a stable triazole linkage. |
Table 2: Functional Components of C18-PEG4-Azide.
Experimental Protocols and Methodologies
The primary application of C18-PEG4-Azide lies in its ability to participate in click chemistry reactions for bioconjugation and surface functionalization. Below are detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of C18-PEG4-Azide to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
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C18-PEG4-Azide
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Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of C18-PEG4-Azide in an appropriate organic solvent (e.g., 10 mM in DMSO).
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Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration.
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Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).
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Reaction Setup:
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In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess of the C18-PEG4-Azide solution.
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Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.
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Add the CuSO₄ solution to the reaction mixture.
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Initiate the reaction by adding the sodium ascorbate solution.
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Reaction Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
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Purification:
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Upon completion, purify the C18-PEG4-conjugated product from excess reagents and byproducts using an appropriate method such as dialysis, desalting columns, or chromatography.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of C18-PEG4-Azide to a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Materials:
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C18-PEG4-Azide
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DBCO-functionalized molecule
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Reaction Buffer (e.g., PBS, pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of C18-PEG4-Azide in an appropriate organic solvent (e.g., 10 mM in DMSO).
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Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
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Reaction Setup:
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Combine the DBCO-functionalized molecule and a molar excess (typically 1.5 to 3-fold) of the C18-PEG4-Azide solution in the reaction buffer.
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Reaction Incubation:
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Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (4-24 hours). Reaction progress can be monitored by analytical techniques.
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Purification:
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After the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.
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Applications in Drug Delivery and Nanotechnology
The amphiphilic nature of C18-PEG4-Azide makes it a valuable component in the formulation of nanoparticles for drug delivery. The hydrophobic C18 tail can be incorporated into the lipid bilayer of liposomes or the core of micelles, while the hydrophilic PEG chain provides a stealth-like character, reducing clearance by the immune system. The terminal azide group allows for the post-formulation functionalization of these nanoparticles with targeting ligands, imaging agents, or other functional molecules via click chemistry.
Formulation of Functionalized Liposomes
Principle:
The thin-film hydration method is a common technique for preparing liposomes. C18-PEG4-Azide is co-dissolved with lipids to form a thin film, which is then hydrated to form liposomes with the azide groups displayed on the surface.
Generalized Protocol:
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Lipid Film Formation:
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Dissolve the desired lipids (e.g., phospholipids, cholesterol) and C18-PEG4-Azide in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
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Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
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Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
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Size Reduction:
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To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.
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Post-Formulation Conjugation:
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The resulting azide-functionalized liposomes can then be conjugated with alkyne- or DBCO-containing molecules using the click chemistry protocols described in Section 2.
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Conclusion
C18-PEG4-Azide is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive azide handle, enables a wide range of applications, from the precise bioconjugation of sensitive molecules to the construction of advanced drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of C18-PEG4-Azide in various research endeavors.
